![molecular formula C13H9NO2 B3357922 Pyrrolo[1,2-a]quinoline-2-carboxylic acid CAS No. 76577-83-8](/img/structure/B3357922.png)
Pyrrolo[1,2-a]quinoline-2-carboxylic acid
Descripción general
Descripción
Pyrrolo[1,2-a]quinoline derivatives are fused nitrogen-containing heterocycles . They have been gaining attention from the synthetic community for decades due to their diverse biological activities and useful functional properties . They are essentially indolizine analogs, embedded in the structures of multiple compounds exhibiting antileukemic, antibacterial and antifungal, larvicidal, and anticancer activities .
Synthesis Analysis
Much synthetic effort is being devoted to the synthesis of these compounds . Ever since Boekelheide et al. reported the synthesis of 5,6-benzopyrrocoline back in 1955, numerous synthetic methodologies have emerged . For instance, a NiBr2(dppe)/Zn system was shown to promote C–H annulation of 1-(2-iodophenyl)-1H-pyrroles with alkynes, resulting in pyrrolo[1,2-a]quinolines .Molecular Structure Analysis
The molecular structure of Pyrrolo[1,2-a]quinoline derivatives is complex and diverse . They are essentially indolizine analogs . The structure of these compounds is embedded in multiple compounds exhibiting various biological activities .Chemical Reactions Analysis
Pyrrolo[1,2-a]quinoline derivatives have been steadily gaining attention in terms of synthetic accessibility . Numerous synthetic methodologies have been developed over the years . For example, a NiBr2(dppe)/Zn system was shown to promote C–H annulation of 1-(2-iodophenyl)-1H-pyrroles with alkynes, resulting in pyrrolo[1,2-a]quinolines .Aplicaciones Científicas De Investigación
Antibacterial Agents
Pyrroloquinoline derivatives have been synthesized and tested for their antibacterial activities. One study found that certain pyrroloquinoline compounds showed potent antibacterial activity against both gram-positive and gram-negative bacteria, making them potential candidates for treating systemic infections (Ishikawa et al., 1990). Another study synthesized pyrroloquinoline derivatives with antimycobacterial activity, highlighting their potential in treating tuberculosis (Guillon et al., 2004).
Lipoxygenase Inhibition
Research on pyrroloquinoline derivatives also extends to their potential as lipoxygenase inhibitors. A study synthesized various pyrroloquinoline compounds and tested them for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. Some of these compounds demonstrated weak inhibition of 5-lipoxygenase, suggesting a possible role in treating inflammation-related conditions (Görlitzer et al., 2002).
Organic Synthesis and Medicinal Chemistry
Pyrroloquinoline derivatives are also significant in organic synthesis and medicinal chemistry. A study described a catalyst-free synthesis of pyrroloquinoline derivatives, highlighting an environmentally benign process with potential applications in organic synthesis (Wu et al., 2017). Another research demonstrated the synthesis of pyrroloquinoline derivatives from 1-arylpyrroles, which have pharmaceutical interest due to their structural similarity to compounds in certain antitumor antibiotics (Vomero et al., 1976).
Inhibitors of Human Protein Kinase CK2
Substituted pyrroloquinoline derivatives have been synthesized and evaluated as inhibitors of human protein kinase CK2, a potential drug target for diseases including cancer and inflammatory disorders. Some derivatives showed potent inhibition of CK2, indicating their potential as therapeutic agents (Guillon et al., 2013).
Mecanismo De Acción
While the exact mechanism of action for Pyrrolo[1,2-a]quinoline-2-carboxylic acid is not specified in the retrieved papers, some synthesized pyrrolo[1,2-a]quinoline derivatives have been found to exhibit various biological activities . For instance, certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines were discovered as novel apoptosis inducers active against various human cancer cells .
Direcciones Futuras
Pyrrolo[1,2-a]quinoline derivatives continue to attract much attention due to their wide array of biological activity and valuable properties as promising functional materials . They have seen extensive use as functional materials, such as in the fabrication of single-crystal field-effect transistors . Future research will likely continue to explore their synthesis and potential applications .
Propiedades
IUPAC Name |
pyrrolo[1,2-a]quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)10-7-11-6-5-9-3-1-2-4-12(9)14(11)8-10/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFHEKCPDLJEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=CN32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398041 | |
| Record name | Pyrrolo[1,2-a]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76577-83-8 | |
| Record name | Pyrrolo[1,2-a]quinoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76577-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



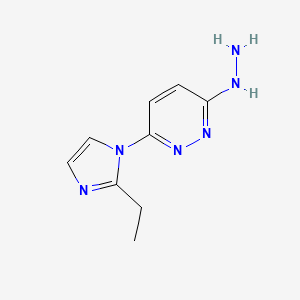

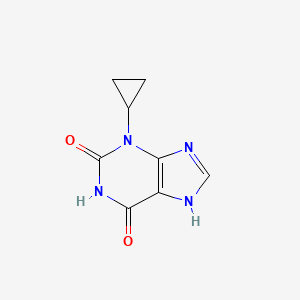
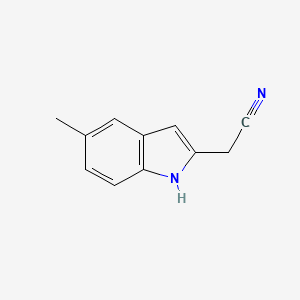
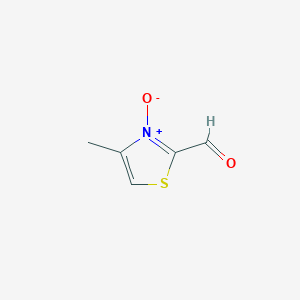
![2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B3357879.png)

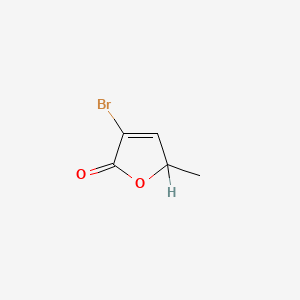

![5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione](/img/structure/B3357909.png)

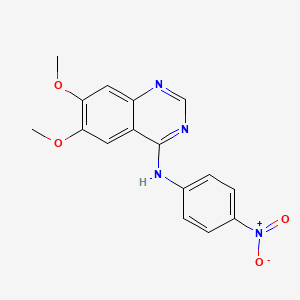
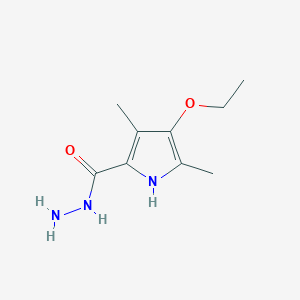
![4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3357939.png)